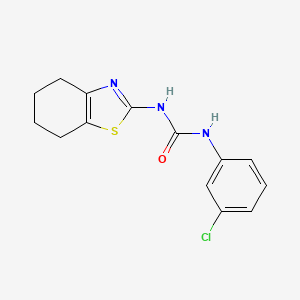

N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Description

N-(3-Chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a urea derivative featuring a 3-chlorophenyl group and a tetrahydrobenzothiazole scaffold. This compound’s structure combines a hydrogen-bond-donating urea moiety with a lipophilic, conformationally flexible bicyclic system, enabling interactions with diverse biological targets. The 3-chlorophenyl substituent introduces steric and electronic effects that may enhance binding specificity compared to analogs with substituents in other positions (e.g., 4-chlorophenyl) . The tetrahydrobenzothiazole core, distinct from fully aromatic benzothiazoles or benzothiophenes, may improve solubility and reduce metabolic instability .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS/c15-9-4-3-5-10(8-9)16-13(19)18-14-17-11-6-1-2-7-12(11)20-14/h3-5,8H,1-2,6-7H2,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUURWPPBXKRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the following steps:

Formation of the Benzothiazole Ring: The 4,5,6,7-tetrahydro-1,3-benzothiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and a ketone or aldehyde under acidic conditions.

Urea Formation: The urea linkage is formed by reacting the benzothiazole derivative with 3-chloroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene under controlled temperature and solvent conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Batch or Continuous Flow Processes: Utilizing reactors that allow precise control over reaction parameters to ensure high yield and purity.

Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea linkage to amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.

Pathways Involved: Modulation of biochemical pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and biological activities of analogous compounds:

| Compound Name | Structural Variations vs. Target Compound | Key Biological Activities |

|---|---|---|

| N-(4-Chlorophenyl)-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea | 4-Cl (vs. 3-Cl); benzothiophene (vs. benzothiazole); cyano | Enhanced anticancer activity via multi-target inhibition |

| N-(4-Chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea | 4-Cl; naphthyl-thiazole (vs. tetrahydrobenzothiazole) | Improved receptor modulation and stability |

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | Carboxamide (vs. urea); naphthalene (vs. 3-Cl-phenyl) | Anticancer (apoptosis induction) |

| 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | Dioxopyrrolidinyl (vs. urea); benzamide linkage | Acetylcholinesterase (AChE) inhibition (Alzheimer’s) |

| N-(4-Chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)thiourea | Thiourea (vs. urea); nitro-thiazole (vs. tetrahydrobenzothiazole) | Antimicrobial; altered redox properties |

Key Research Findings

A. Impact of Urea vs. Thiourea/Carbamate Linkages

The urea group in the target compound forms stronger hydrogen bonds with enzyme active sites (e.g., AChE) compared to thiourea or carbamate analogs, enhancing inhibitory potency . For instance, replacing urea with thiourea in N-(4-chlorophenyl)-N'-(5-nitro-1,3-thiazol-2-yl)thiourea reduces binding affinity due to weaker polar interactions .

B. Substituent Position Effects

- 3-Chlorophenyl vs. 4-Chlorophenyl : The 3-Cl position in the target compound may reduce steric hindrance compared to 4-Cl analogs, allowing deeper penetration into hydrophobic enzyme pockets . highlights that 4-Cl derivatives exhibit broader anticancer activity, suggesting positional effects on target selectivity.

- Benzothiazole vs. Benzothiophene : Benzothiazole derivatives generally show higher enzymatic inhibition (e.g., α-glucosidase for diabetes management) than benzothiophenes, attributed to the nitrogen atom’s electronegativity enhancing interactions .

C. Role of the Tetrahydrobenzothiazole Scaffold

The saturated tetrahydrobenzothiazole ring improves metabolic stability compared to fully aromatic systems. For example, 4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits prolonged in vivo half-life, critical for sustained antimicrobial action .

D. Functional Group Additions

- Cyano Groups: The 3-cyano substitution in benzothiophene analogs (e.g., ) increases electrophilicity, promoting covalent interactions with cysteine residues in target proteins.

- Nitro Groups : Nitro-substituted thiazoles (e.g., ) enhance redox activity, contributing to antimicrobial effects via reactive oxygen species (ROS) generation.

Uniqueness of N-(3-Chlorophenyl)-N'-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Urea

The compound’s uniqueness arises from:

Balanced Lipophilicity and Solubility : The tetrahydrobenzothiazole scaffold reduces crystallinity, improving bioavailability compared to fully aromatic analogs .

Target Versatility : The urea linkage and 3-Cl-phenyl group enable dual interactions with polar and hydrophobic enzyme regions, making it adaptable for anticancer, antimicrobial, and enzyme-inhibition applications .

Synergistic Substituent Effects : The 3-Cl position and urea moiety act synergistically to enhance binding to kinases and proteases, as seen in structurally related compounds .

Biological Activity

N-(3-chlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between appropriate amines and isocyanates or urea derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Properties

The compound has been evaluated for various biological activities:

- Myorelaxant Activity : Studies have shown that derivatives of benzothiazoles with urea moieties exhibit significant myorelaxant properties. Specifically, compounds possessing strong electron-withdrawing groups such as nitro or cyano at specific positions display enhanced activity .

- Insulin Secretion Inhibition : The urea derivatives were tested for their ability to inhibit insulin secretion. Compounds with a complete aromatic heterocyclic system were found to be more effective than those lacking this feature .

- Cytotoxicity : The cytotoxic effects of this compound were assessed against various human cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxic potency significantly .

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives bearing urea functionalities against cancer cell lines. The most active compounds showed IC50 values in the low micromolar range (e.g., 2.38–8.13 µM), indicating promising anticancer potential .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymatic pathways crucial for cell proliferation.

- Modulation of Ion Channels : Some studies suggest that myorelaxant activity could be linked to the modulation of calcium channels or other ion transport mechanisms .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.